molecular formula C6H4FNO4S2 B075318 N-Fluoro-O-benzenedisulfonimide CAS No. 1344-80-5

N-Fluoro-O-benzenedisulfonimide

Cat. No. B075318
CAS RN: 1344-80-5
M. Wt: 237.2 g/mol
InChI Key: ILXAULYORNMOAX-UHFFFAOYSA-N
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Description

“N-Fluoro-O-benzenedisulfonimide” (NFOBS) is a fluorinating agent that is widely used in organic synthesis. It is a powerful electrophilic fluorine source that can selectively introduce fluorine atoms into various organic molecules . It was first reported as a fluorination reagent by Davis and co-worker in 1991 .


Synthesis Analysis

NFOBS is prepared by the direct fluorination of its corresponding sulfonimide with 10% F2/N2 in the presence of NaF . A practical synthesis of various NFSI derivatives without F2 in common organic chemistry laboratories has also been reported .


Chemical Reactions Analysis

NFOBS has proven useful due to its easy handling and has been used in various reactions such as fluorinations, fluorodemethylations, sulfonylations, and amidations . It has also been used in the electrophilic difluorination of dihalopyridines with butyl lithium .


Physical And Chemical Properties Analysis

NFOBS is a white or slightly yellow solid, with a melting point of 114–116°C. It is soluble in various organic solvents, including THF (0.24 g ml −1), CH2Cl2 (0.40 g ml −1), acetonitrile (0.25 g ml −1), and toluene (0.09 g ml −1) .

Scientific Research Applications

  • Selective Oxidizing Agent : N-Hydroxy-o-benzenedisulfonimide, a related compound, has been identified as a useful selective oxidizing agent, contrary to previous beliefs. It has been applied in the oxidation reactions of aldehydes to acids, benzyl alcohols to aldehydes, thiols to disulfides, and sulfides to sulfoxides (Barbero, Degani, Fochi, & Perracino, 1996).

  • Development of N-F Fluorinating Agents : N-F fluorinating agents, including N-Fluoro-O-benzenedisulfonimide, have been developed due to the unique properties of fluorine. These agents are important in many research areas because of their easy handling and include a variety of N-F compounds (Umemoto, Yang, & Hammond, 2021).

  • Sterically Demanding Electrophilic Fluorinating Reagent : N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been disclosed as a novel electrophilic fluorinating reagent. It serves as a sterically demanding analogue of N-fluorobenzenesulfonimide and improves enantioselectivity in certain reactions (Yasui et al., 2011).

  • Reusable Catalyst for Acid-Catalyzed Reactions : O-Benzenedisulfonimide has been utilized as a Bronsted acid catalyst in various acid-catalyzed organic reactions like etherification, esterification, and acetalization. It's notable for its easy recovery and reuse, offering economic and ecological advantages (Barbero, Cadamuro, Dughera, & Venturello, 2007).

  • Organocatalyst for Nazarov Reaction : The application of o-Benzenedisulfonimide as a Bronsted acid catalyst for the Nazarov reaction (electrocyclization of dienones into cyclopentenones) has been explored. Its versatility and effectiveness are demonstrated on a wide range of substrates (Barbero et al., 2009).

  • Synthesis of Chiral Brønsted Acids : The synthesis of chiral 1,2-benzenedisulfonimide derivatives, with a focus on developing new acid organocatalysts, has been reported. These compounds exhibit chirality due to hindered rotation of the aryl group (Barbero et al., 2011).

Safety And Hazards

NFOBS is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It’s important to handle it with appropriate safety measures.

Future Directions

The unique properties of fluorine make fluorinated organic compounds attractive in many research areas, therefore fluorinating agents like NFOBS are important . The development of various N-F fluorinating agents has been chronicled from a historical perspective . The future of NFOBS lies in its continued use in the synthesis of organofluorine compounds .

properties

IUPAC Name

2-fluoro-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO4S2/c7-8-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXAULYORNMOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565505
Record name 2-Fluoro-1H-1lambda~6~,3lambda~6~,2-benzodithiazole-1,1,3,3(2H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fluoro-O-benzenedisulfonimide

CAS RN

1344-80-5
Record name 2-Fluoro-1H-1lambda~6~,3lambda~6~,2-benzodithiazole-1,1,3,3(2H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
FA Davis, W Han, CK Murphy - The Journal of Organic Chemistry, 1995 - ACS Publications
The synthesis of IV-fluoro-o-benzenedisulfonimide (NFOBS, 2) and its use as an “electrophilic” fluorinating reagent with nucleophilicsubstrates is described and compared with that of N-…
Number of citations: 202 pubs.acs.org
T Umemoto, Y Yang… - Beilstein Journal of …, 2021 - beilstein-journals.org
… In 1991, Davis and co-worker reported N-fluoro-o-benzenedisulfonimide (NFOBS, 13-2) as a fluorination reagent. NFOBS was prepared by the direct fluorination of its corresponding …
Number of citations: 39 www.beilstein-journals.org
FA Davis, W Han - Tetrahedron letters, 1992 - Elsevier
Abstract α-Fluoro acids (78–90% ee) and β-fluoro alcohols (89–> 95% ee) of well defined stereochemistry are prepared via the diastereoselective fluorination of chiral imide enolates …
Number of citations: 125 www.sciencedirect.com
W Han - 1992 - search.proquest.com
… The first part of this thesis deals with the synthesis and applications of N-fluoro-o-benzenedisulfonimide (NFOBS), an "electrophilic" fluorinating reagent. This reagent was prepared in >…
Number of citations: 2 search.proquest.com
M Barbero, S Bazzi, S Cadamuro… - Current Organic …, 2011 - ingentaconnect.com
… N-Fluoro-o-benzenedisulfonimide 30 was synthesized in high yield by Davis and co-workers about 30 years later, as a stable and easily prepared highly efficient source of “electrophilic…
Number of citations: 17 www.ingentaconnect.com
J Hu, J Hu - Fluorination, 2020 - Springer
… Here we will focus on typical neutral electrophilic NF reagents, including N-fluoro-benzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide(NFOBS), N-fluoro-camphorsultam(NF-…
Number of citations: 1 link.springer.com
Y Zeng, J Hu - Fluorination, 2020 - Springer
… Here we will focus on typical neutral electrophilic NF reagents, including N-fluoro-benzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide(NFOBS), N-fluoro-camphorsultam(NF-…
Number of citations: 0 link.springer.com
B Xing, C Ni, J Hu - Fluorination, 2020 - Springer
… Here we will focus on typical neutral electrophilic NF reagents, including N-fluoro-benzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide(NFOBS), N-fluoro-camphorsultam(NF-…
Number of citations: 0 link.springer.com
FA Davis, G Sundarababu, H Qi - Organic preparations and …, 1998 - Taylor & Francis
… N-Fluoro-o-benzenedisulfonimide (NFOBS, 5b) is an important electrophilic source of fluorine which efficiently monofluorinates carbanions and enolates. I This reagent is prepared in >…
Number of citations: 14 www.tandfonline.com
G Wang, JA Ma - Fluorination, 2020 - Springer
… Here we will focus on typical neutral electrophilic NF reagents, including N-fluoro-benzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide(NFOBS), N-fluoro-camphorsultam(NF-…
Number of citations: 3 link.springer.com

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